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Compound of Interest

Compound Name:
4-chloro-6,7-dihydro-5H-

cyclopenta[d]pyrimidine

Cat. No.: B1590094 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-chloro-
6,7-dihydro-5H-cyclopenta[d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine, a key heterocyclic building block in medicinal chemistry. We will

delve into its core physicochemical properties, with a primary focus on its molecular weight,

and explore its synthesis, characterization, and critical role in the development of novel

therapeutics. This document is intended to serve as a practical resource for scientists engaged

in drug discovery and synthetic chemistry.

Core Molecular Profile
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heteroaromatic compound

featuring a pyrimidine ring fused to a cyclopentane ring. The presence of a reactive chlorine

atom at the 4-position makes it an exceptionally versatile intermediate for introducing the

cyclopenta[d]pyrimidine scaffold into more complex molecules through nucleophilic substitution

reactions.
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The fundamental identity of a chemical compound is defined by its structure, from which its

molecular formula and weight are derived. These parameters are critical for stoichiometric

calculations in synthesis, analytical characterization, and registration of new chemical entities.

Caption: 2D Chemical Structure of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

The molecular formula of the compound is C₇H₇ClN₂. Based on this, the molecular weight is

calculated using the atomic weights of its constituent elements (Carbon: ~12.011, Hydrogen:

~1.008, Chlorine: ~35.453, Nitrogen: ~14.007).

The precise molecular weight is a cornerstone for analytical techniques such as mass

spectrometry, which measures the mass-to-charge ratio of ions to identify and quantify

substances.

Physicochemical Data Summary
For ease of reference, the key quantitative data for 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine are summarized in the table below.

Property Value Source

Molecular Weight 154.6 g/mol [1]

Molecular Formula C₇H₇ClN₂ [1]

CAS Number 83942-13-6 [1]

Physical Form Solid N/A

Melting Point 196-197 °C [1]

Boiling Point 271.7 ± 40.0 °C (Predicted) [1]

Synthesis and Purification
The most common and efficient synthesis of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine involves the chlorination of its corresponding hydroxyl precursor,

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric pyrimidin-4-one).
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Synthesis Pathway Overview
The conversion of the pyrimidin-4-one to the 4-chloro derivative is a critical step that activates

the scaffold for further functionalization. This is typically achieved using a potent chlorinating

agent like phosphorus oxychloride (POCl₃).

Start with Precursor:
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Chlorination Reaction:
Add Phosphorus Oxychloride (POCl₃)

Reflux for 4 hours

Reaction Workup:
Cool to room temperature

Quench with DCM and Water

Liquid-Liquid Extraction:
Extract aqueous layer with DCM

Combine organic layers

Purification:
Column Chromatography

Final Product:
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Chlorination
This protocol is adapted from established procedures for the synthesis of 4-chloropyrimidine

derivatives.[1][2]

Materials:

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM)

Deionized Water

Silica Gel for column chromatography

Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

Reaction Setup: To 1.0 equivalent of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-

bottom flask equipped with a reflux condenser, add an excess of phosphorus oxychloride

(approx. 7-10 equivalents).

Heating: Stir the mixture and heat under reflux for 4 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Quenching: After the reaction is complete, allow the mixture to cool to ambient temperature.

Cautiously dilute the reaction mixture with dichloromethane (DCM).

Workup: Slowly pour the diluted mixture into a beaker of ice water with vigorous stirring to

quench the excess POCl₃.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

several portions of DCM.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel to yield the pure 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine. A high yield of around 95% can be expected.[1]

Causality: Phosphorus oxychloride is the reagent of choice because it effectively converts the

hydroxyl group of the pyrimidinone tautomer into a chlorosulfite intermediate, which is then

displaced by a chloride ion to form the stable, aromatic 4-chloro product.

Analytical Characterization
Validation of the final product's identity and purity is non-negotiable. A combination of

spectroscopic methods provides a self-validating system to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the proton environment of the molecule. The reported

chemical shifts for the title compound are consistent with its structure.[1]

¹H-NMR (DMSO-d₆):

δ 8.78 (1H, s): This singlet corresponds to the isolated proton on the pyrimidine ring (at

C2).

δ 3.03 (2H, t) & 2.99 (2H, t): These two triplets represent the two methylene groups (CH₂)

of the cyclopentane ring adjacent to the pyrimidine ring (at C5 and C7).

δ 2.10 (2H, m): This multiplet corresponds to the central methylene group of the

cyclopentane ring (at C6).

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the definitive technique for confirming molecular

weight and formula. For C₇H₇ClN₂, the expected monoisotopic mass would be approximately

154.030 Da. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a
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characteristic M+2 peak, providing unambiguous confirmation of the presence of a single

chlorine atom.

Applications in Drug Discovery
The true value of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its role as a

reactive intermediate for creating libraries of novel compounds for biological screening. The

chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles

(amines, thiols, alcohols) to generate diverse derivatives.

4-chloro-6,7-dihydro-
5H-cyclopenta[d]pyrimidine

Nucleophilic Aromatic
Substitution (SNAr)

Diverse Library of
Functionalized Derivatives

Amines (R-NH₂)

Thiols (R-SH)

Alcohols (R-OH)

Click to download full resolution via product page

Caption: Role as a versatile building block in combinatorial chemistry.

Case Study: Microtubule Targeting Agents
This scaffold has been successfully employed in the synthesis of potent antiproliferative agents

that target microtubules.[3] In this context, the 4-chloro intermediate is reacted with various

substituted anilines. The resulting N-aryl-cyclopenta[d]pyrimidin-4-amine derivatives have

shown significant activity, demonstrating the utility of the starting material in generating

biologically active compounds.[3]

Case Study: CRF1 Receptor Antagonists
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Derivatives of the related cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold have been

investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have

potential applications in treating stress-related disorders.[4] The synthesis of these more

complex tricyclic systems often begins with precursors structurally similar to 4-chloro-6,7-
dihydro-5H-cyclopenta[d]pyrimidine, highlighting its foundational importance in constructing

advanced heterocyclic systems.

Conclusion
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is more than a simple chemical; it is an

enabling tool for innovation in drug discovery. Its precise molecular weight of 154.6 g/mol is a

fundamental starting point for its reliable synthesis and characterization. The straightforward

and high-yielding synthetic protocol, combined with the reactivity of the 4-chloro position,

establishes it as a valuable and versatile scaffold for generating novel molecular entities with

therapeutic potential. This guide has provided the core technical knowledge required for

researchers to confidently incorporate this building block into their synthetic and medicinal

chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590094#4-chloro-6-7-dihydro-5h-cyclopenta-d-
pyrimidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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